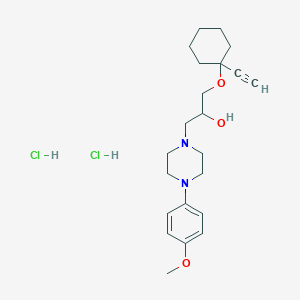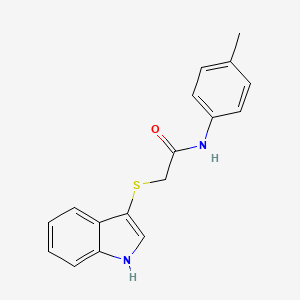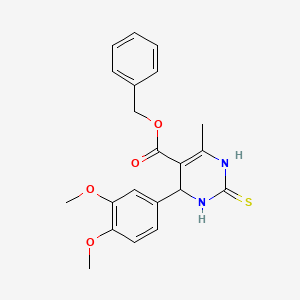
Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of tetrahydropyrimidine, which is a class of compounds containing a pyrimidine ring which is both saturated and contains two ketone groups . The presence of the dimethoxyphenyl and benzyl groups suggests that this compound could have interesting chemical properties, but without specific studies, it’s hard to say what those might be.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a tetrahydropyrimidine ring, which is a six-membered ring with two nitrogen atoms, two ketone groups, and a thioxo group. Attached to this ring are a benzyl group and a 3,4-dimethoxyphenyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. The ketone and thioxo groups in the pyrimidine ring could potentially be involved in a variety of reactions. The benzyl and dimethoxyphenyl groups could also participate in reactions, particularly if conditions were such that the aromaticity of the phenyl ring was preserved .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the polar ketone and thioxo groups, the aromatic dimethoxyphenyl and benzyl groups, and the overall size and shape of the molecule .Scientific Research Applications
Synthesis and Biological Activity
Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is involved in various synthesis processes for compounds with significant biological activities. For instance, compounds synthesized from similar structures demonstrated notable anti-inflammatory and analgesic properties. These compounds inhibited cyclooxygenase-1/2 (COX-1/2) and showed high COX-2 selectivity, analogous to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain & Zaki, 2020).
Crystal Structure Analysis
The crystal and molecular structures of compounds closely related to this compound have been studied using X-ray diffraction. Such analyses are crucial in understanding the conformational features of these molecules, which are potential medicinal compounds (Gurskaya, Zavodnik & Shutalev, 2003).
Antihypertensive and Anti-ulcer Activities
Research indicates that derivatives of 1,4-dihydropyridines/pyrimidines, which include compounds similar to the one , show promising antihypertensive and anti-ulcer activities. The structure-activity relationship of these compounds provides insights into synthesizing molecules with improved activity and reduced toxicity (Rana, Kaur & Kumar, 2004; Rana, Kaur, Chaudhary, Kumar & Goyal, 2011).
Antibacterial Agents
The antibacterial activity of 3-benzoyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine analogues, closely related to the compound , has been a subject of study. Quantitative structure-activity relationship (QSAR) models have been developed to correlate physicochemical properties with antibacterial activities, aiding in the design of compounds with enhanced efficacy (Sawant & Bhatia, 2008).
Spectroscopic, Thermal, and Dielectric Studies
Compounds similar to this compound have been analyzed using various techniques such as powder XRD, FT–IR, SEM, and dielectric studies. These analyses provide valuable data on the physical and chemical properties of these compounds, which are relevant for pharmaceutical applications (Vyas, Pansuriya, Naliapara & Joshi, 2013).
Antimicrobial and Antioxidant Potential
Newly synthesized pyrimidine derivatives have been evaluated for their antimicrobial and antioxidant potential. In vitro studies have shown that certain derivatives possess potent inhibitory action against bacterial strains and significant antioxidant capabilities (Kumar, Sharma, Kumari & Kalal, 2011).
Mechanism of Action
Without specific information about the use of this compound, it’s hard to say what its mechanism of action might be. If it’s being used as a drug, the mechanism would depend on the specific biological target. If it’s being used as a reagent in a chemical reaction, the mechanism would depend on the nature of the reaction .
properties
IUPAC Name |
benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-13-18(20(24)27-12-14-7-5-4-6-8-14)19(23-21(28)22-13)15-9-10-16(25-2)17(11-15)26-3/h4-11,19H,12H2,1-3H3,(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHVKCLGKKDIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chloro-6-fluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2956770.png)
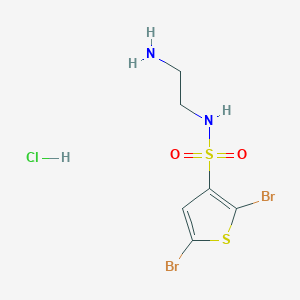
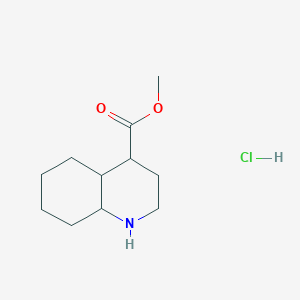
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2956773.png)
![[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2956775.png)
![5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956776.png)
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956777.png)
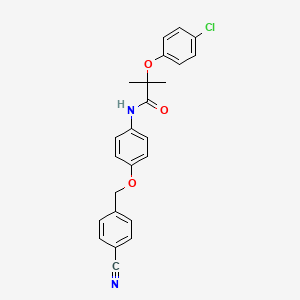
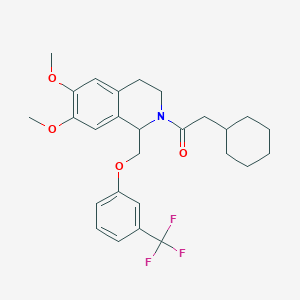
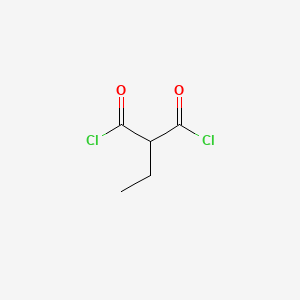
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2956784.png)

